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Compound of Interest

Compound Name:
2-chloro-N-(3,4-

dichlorophenyl)propanamide

CAS No.: 25251-76-7

Cat. No.: B2652450

Get Quote

Executive Summary
2-Chloro-N-(3,4-dichlorophenyl)propanamide (CAS: 25251-76-7) is a halogenated

acetanilide derivative structurally characterized by a 3,4-dichloroaniline core acylated with a 2-

chloropropionyl chain.[1] It is a critical structural analog and potential impurity of Propanil (CID

4933), a widely used post-emergence herbicide.[1]

Unlike Propanil, which possesses a propionyl chain (

), this compound features an

-chloro substitution (

).[1] This structural modification significantly alters its hydrolytic stability and phytotoxic profile.
[1] It serves as a reference standard in environmental toxicology to distinguish between active
herbicide ingredients and their chlorinated by-products or manufacturing impurities.[1]

Chemical Identity & Physicochemical Data
The following data consolidates the structural and physical parameters for the compound.
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Parameter Data / Value

Chemical Name 2-Chloro-N-(3,4-dichlorophenyl)propanamide

CAS Registry Number 25251-76-7

Molecular Formula

Molecular Weight 252.52 g/mol

Structural Class -Haloacetanilide

Stereochemistry
Contains one chiral center at the

-carbon (C2 of the propanamide chain).[1]

Physical State Crystalline solid (typically off-white to tan).[1]

Solubility
Low water solubility; soluble in polar organic

solvents (Acetone, Acetonitrile, DMSO).[1]

LogP (Predicted) ~2.8 - 3.2 (Lipophilic)

Synthesis & Manufacturing Protocol
The synthesis of 2-chloro-N-(3,4-dichlorophenyl)propanamide follows a classic Schotten-

Baumann acylation pathway.[1] This protocol ensures high selectivity for the amide bond

formation while minimizing polymerization of the reactive

-chloroacyl chloride.

Reaction Mechanism
The nucleophilic nitrogen of 3,4-dichloroaniline attacks the electrophilic carbonyl carbon of 2-

chloropropionyl chloride.[1] A base (acid scavenger) is required to neutralize the liberated

hydrogen chloride (HCl) and drive the equilibrium forward.[1]

Experimental Protocol
Precursor A: 3,4-Dichloroaniline (1.0 eq)[1]

Precursor B: 2-Chloropropionyl chloride (1.1 eq)[1]
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Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)[1]

Base: Triethylamine (

) or Pyridine (1.2 eq)[1]

Step-by-Step Methodology:

Dissolution: Dissolve 16.2 g (0.1 mol) of 3,4-dichloroaniline in 150 mL of anhydrous DCM in

a 500 mL round-bottom flask under nitrogen atmosphere.

Base Addition: Add 12.1 g (0.12 mol) of triethylamine. Cool the mixture to 0–5°C using an ice

bath.

Acylation: Dropwise add 14.0 g (0.11 mol) of 2-chloropropionyl chloride over 30 minutes.

Maintain internal temperature below 10°C to prevent side reactions.[1]

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by

TLC (Hexane:Ethyl Acetate 3:1) or HPLC.[1][2]

Work-up: Quench with 100 mL cold water. Separate the organic layer and wash successively

with 1N HCl (to remove unreacted aniline), saturated

, and brine.[1]

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize the crude solid from ethanol/water to yield the
target product.

Pathway Visualization
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Figure 1: Schotten-Baumann synthesis pathway for the acylation of 3,4-dichloroaniline.[1]

Biological Context & Metabolism
Understanding the biological fate of this compound is crucial for differentiating it from Propanil

in residue analysis.

Mechanism of Action vs. Propanil
Propanil: Acts by inhibiting Photosystem II (PSII) in plants.[1] It is detoxified in rice plants by

aryl acylamidase (AAA), which hydrolyzes the amide bond.[1]

2-Chloro Analog: The presence of the

-chlorine atom sterically and electronically alters the amide bond's susceptibility to enzymatic
hydrolysis.[1] It generally exhibits higher persistence and altered phytotoxicity compared to
Propanil.[1]

Metabolic Degradation Pathway
In soil and resistant plants, the primary degradation route is amide hydrolysis, releasing the

toxic moiety 3,4-dichloroaniline (3,4-DCA).[1]
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Figure 2: Enzymatic hydrolysis pathway mediated by aryl acylamidases.[1]

Analytical Validation (QC)
For researchers using this compound as a standard, the following HPLC method is

recommended for purity assessment.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).[1]

Gradient: 40% ACN to 90% ACN over 15 minutes.

Detection: UV at 254 nm (aromatic ring absorption).[1]

Retention Time: Expect elution after 3,4-dichloroaniline but before Propanil (due to the polar

-chloro group reducing lipophilicity slightly compared to the ethyl group of Propanil).[1]

Safety & Handling (SDS Highlights)
Signal Word:WARNING

Hazard Statements:
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H302: Harmful if swallowed.[1]

H315: Causes skin irritation.[1]

H400: Very toxic to aquatic life (common for dichloroaniline derivatives).[1]

Handling: Use nitrile gloves and work within a fume hood to avoid inhalation of dust.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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